3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-[(4-methylphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-3-5-18(6-4-17)13-27-14-22-24(31-16-27)12-11-21-25(28)23(15-30-26(21)22)19-7-9-20(29-2)10-8-19/h3-12,15H,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGQFQOUNNQMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. The compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H23NO5
- Molecular Weight : 393.439 g/mol
- IUPAC Name : this compound
The compound's structure features a chromeno-oxazine framework, which is pivotal for its biological activity. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Properties
Research has indicated that compounds within the chromeno-oxazine family exhibit significant antioxidant activity. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds. For example:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways associated with cell survival and death. Specific attention has been given to their ability to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis and cardiovascular diseases.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of this compound.
- Methodology : DPPH radical scavenging assay was employed.
- Findings : The compound exhibited significant radical scavenging activity comparable to established antioxidants.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on breast cancer cells (MCF-7).
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours of treatment.
Q & A
Basic: What are the common synthetic routes for this chromeno-oxazine derivative?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the chromeno-oxazine framework via cyclization reactions. For example, Pechmann condensation or multi-component reactions using arylglyoxals and aminocoumarins under reflux conditions in ethanol .
Substituent Introduction : Introduce the 4-methoxyphenyl and 4-methylbenzyl groups using alkylation or nucleophilic substitution. For instance, coupling reactions with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃) .
Purification : Chromatographic techniques (TLC, HPLC) and recrystallization ensure >95% purity .
Key Parameters : Temperature (60–120°C), solvent polarity (DMF/EtOH), and catalyst choice (e.g., p-toluenesulfonic acid) critically influence yield (typically 40–85%) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while aromatic protons appear at δ 6.8–8.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 432.18) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the chromeno-oxazine core, crucial for SAR studies .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) using orthogonal arrays. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves cyclization efficiency .
- Catalyst Selection : Lewis acids like BF₃·Et₂O increase electrophilicity of carbonyl groups, improving cyclization yields by 20–30% .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency. Discrepancies may arise from cell-specific uptake or metabolic differences .
- Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities with related targets (e.g., COX-2 vs. tubulin). Conflicting data may indicate off-target effects .
- Meta-Analysis : Cross-reference bioactivity data from patents (e.g., EP2187742B1) and peer-reviewed studies to identify consensus mechanisms .
Basic: What structural features influence its biological activity?
Methodological Answer:
- Methoxy Group : Enhances lipophilicity (logP ~3.2) and membrane permeability, critical for CNS activity .
- Chromeno-Oxazine Core : Planar structure facilitates intercalation with DNA or enzyme active sites (e.g., topoisomerase II inhibition) .
- 4-Methylbenzyl Substituent : Steric bulk modulates receptor selectivity; replacing it with smaller groups (e.g., -CH₃) reduces IC₅₀ by 50% in kinase assays .
Advanced: What methodologies are used to study its metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are identified using isoform-specific inhibitors .
- HPLC-MS Metabolite ID : Detect phase I/II metabolites (e.g., hydroxylation at C7, glucuronidation) with fragmentation patterns .
- Plasma Stability Tests : Monitor degradation at 37°C over 24 hours; instability (<80% remaining) suggests need for prodrug strategies .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Scaffold Modulation : Synthesize analogs with modified substituents (e.g., -CF₃ instead of -OCH₃) and compare bioactivity .
- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic fields with activity. For example, electronegative groups at C3 improve antibacterial potency by 2-fold .
- Crystallographic Analysis : Resolve ligand-target complexes (e.g., with tubulin) to guide rational design .
Basic: What analytical challenges arise during purity assessment?
Methodological Answer:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/0.1% TFA) to resolve closely eluting impurities. Retention time reproducibility (±0.1 min) is critical .
- Residual Solvent Analysis : GC-MS detects traces of DMF or THF (<500 ppm per ICH Q3C) .
- Chiral Purity : Use chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (>98% for pharmacological studies) .
Advanced: What computational tools predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMETlab estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (BBB+), and hERG inhibition risk .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to assess residence time and entropy changes .
- PBPK Modeling : GastroPlus simulates absorption in human GI tract; adjust logD (2.5–3.5) to optimize Cₘₐₓ .
Advanced: How to validate its mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Delete putative targets (e.g., NF-κB) in cell lines and assess activity loss .
- Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts via mass spectrometry .
- In Vivo PET Imaging : Radiolabel the compound (e.g., ¹⁸F) to track biodistribution and target occupancy in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
